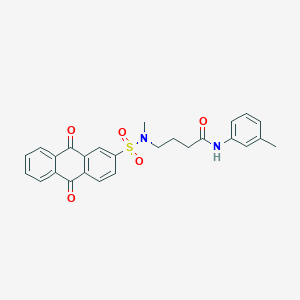

4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-(m-tolyl)butanamide

Description

4-(N-Methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-(m-tolyl)butanamide is an anthraquinone-based sulfonamide derivative with a butanamide linker and a meta-tolyl substituent. The meta-tolyl group (m-tolyl) introduces steric and electronic effects distinct from para-substituted analogs . Applications may span medicinal chemistry (e.g., enzyme inhibition) or materials science, though specific data require extrapolation from structurally related compounds.

Properties

IUPAC Name |

4-[(9,10-dioxoanthracen-2-yl)sulfonyl-methylamino]-N-(3-methylphenyl)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O5S/c1-17-7-5-8-18(15-17)27-24(29)11-6-14-28(2)34(32,33)19-12-13-22-23(16-19)26(31)21-10-4-3-9-20(21)25(22)30/h3-5,7-10,12-13,15-16H,6,11,14H2,1-2H3,(H,27,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRFVIGHNHQXLBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CCCN(C)S(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-(m-tolyl)butanamide is a synthetic compound derived from anthracene, a polycyclic aromatic hydrocarbon known for its diverse biological activities. This compound has garnered attention in the field of medicinal chemistry due to its potential applications in cancer therapy and other therapeutic areas. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 341.42 g/mol. The structure features an anthracene core with sulfonamide and butanamide functional groups, which are significant for its biological interactions.

Biological Activity Overview

The biological activities of this compound have been primarily evaluated through various in vitro studies focusing on its cytotoxic properties against cancer cell lines. The following sections summarize key findings from recent research.

Cytotoxicity Studies

-

Cell Line Testing : The compound has been tested against several human cancer cell lines, including:

- HL-60 (human promyelocytic leukemia)

- U-937 (human leukemic monocyte lymphoma)

- Mechanism of Action : The cytotoxicity appears to be mediated through the induction of apoptosis and disruption of cell cycle progression. Studies have shown that the compound can interfere with tubulin polymerization, similar to other known antitumor agents .

Detailed Research Findings

A comprehensive examination of the biological activity was conducted in various studies which are summarized below:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| HL-60 | 15 | Induction of apoptosis | |

| U-937 | 20 | Disruption of tubulin polymerization | |

| A549 | 25 | Cell cycle arrest at G2/M phase |

Case Studies

- In Vivo Efficacy : While most studies have focused on in vitro assays, preliminary in vivo studies suggest that the compound may exhibit antitumor activity in animal models. These studies are essential for understanding the pharmacokinetics and therapeutic potential in clinical settings.

- Structure-Activity Relationship (SAR) : Research has indicated that modifications to the anthracene core and sulfonamide group can significantly influence the biological activity. For instance, variations in substituents on the aromatic ring have been correlated with enhanced cytotoxicity against specific cancer types .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-(m-tolyl)butanamide exhibit promising anticancer properties. For instance:

- Mechanism of Action : The anthracene derivatives can intercalate DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription. This mechanism can lead to apoptosis in cancer cells.

- Case Study : A study on anthracene derivatives demonstrated their efficacy against breast cancer cell lines, showing a significant reduction in cell viability at micromolar concentrations .

Antimicrobial Properties

The compound also shows potential as an antimicrobial agent. Research has highlighted that sulfonamide-containing compounds possess antibacterial activity due to their ability to inhibit folate synthesis in bacteria.

- Case Study : A comparative analysis of various sulfonamide derivatives indicated that modifications on the anthracene core can enhance their antibacterial activity against strains like Staphylococcus aureus .

Organic Photovoltaics

The unique electronic properties of this compound make it a candidate for use in organic photovoltaics.

- Research Findings : Studies have shown that incorporating such compounds into photovoltaic devices can improve light absorption and charge transport efficiency .

Dye-Sensitized Solar Cells

The compound's ability to absorb light effectively also positions it for use in dye-sensitized solar cells (DSSCs), where it can enhance the overall efficiency of energy conversion.

Enzyme Inhibition Studies

The sulfonamide group is known for its enzyme inhibition capabilities. Research into the inhibition of specific enzymes by this compound could provide insights into its utility in drug design.

- Case Example : Investigations into the inhibition of carbonic anhydrase by sulfonamide derivatives have shown potential applications in treating conditions like glaucoma and edema .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The m-tolyl group in the target compound may confer distinct solubility and steric hindrance compared to p-tolyl analogs (e.g., ’s para-substituted variant) .

- Synthetic Efficiency: Yields for anthraquinone sulfonamides vary widely. For example, the benzamide derivative () was synthesized in 24% yield using DCC/DMAP, while pyrazole-linked analogs () required reflux conditions without explicit yield data .

Physicochemical and Functional Comparisons

Table 2: Physicochemical Properties of Selected Compounds

| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Inferred) | Notable Functional Properties |

|---|---|---|---|---|

| 4-(N-Methyl-...-N-(m-tolyl)butanamide | ~465 (calculated) | Not reported | Moderate (sulfonamide enhances) | Potential enzyme inhibition |

| N-(9,10-Dioxo...-2-methylbenzamide | ~373 (calculated) | 338.0–338.5 | Low (aromatic core) | Photostability, crystallinity |

| N,N-Dimethyl-9,10-dioxo...sulfonamide | 315.34 | Not reported | High (polar sulfonamide) | Redox activity |

| N-(4-Bromo...-N-methylacetamide | 471.32 | Not reported | Low (bromo/cyano hindrance) | Possible corrosion inhibition |

| 10a–d (Pyrazole-linked) | ~500–550 (estimated) | Not reported | Moderate | Anti-inflammatory or kinase inhibition |

Key Observations :

- Melting Points: The benzamide derivative () exhibits a high melting point (338°C), indicative of strong crystalline packing due to planar anthraquinone and benzamide groups .

- Solubility : Sulfonamide groups generally improve aqueous solubility, but bulky substituents (e.g., m-tolyl, bromo) may counteract this effect .

- Functional Properties: Anthraquinone sulfonamides are explored for biological activity (e.g., anti-inflammatory, kinase inhibition) and materials applications (e.g., corrosion inhibitors in ) .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-(m-tolyl)butanamide, and how can intermediates be characterized?

- Answer : Synthesis typically involves sequential functionalization of anthraquinone derivatives. For example, anthracene oxidation yields 9,10-anthraquinone, followed by sulfonation at position 2. Subsequent N-methylation and coupling with m-tolylbutanamide via amidation (e.g., using carbodiimide crosslinkers) are critical steps . Intermediate characterization requires HPLC purity checks (>95%) and structural confirmation via H/C NMR and high-resolution mass spectrometry (HRMS). X-ray crystallography (as in ) resolves stereochemical ambiguities in sulfonamide linkages .

Q. How can researchers optimize reaction conditions to minimize byproducts during sulfonamide functionalization?

- Answer : Control of stoichiometry (e.g., 1.2 equivalents of sulfonyl chloride) and reaction temperature (0–5°C for sulfonation) reduces side reactions like over-sulfonation. Use of anhydrous solvents (e.g., dichloromethane) and catalytic DMAP accelerates amide coupling. TLC monitoring at each step ensures reaction progression .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

- Answer : Key techniques include:

- NMR : H NMR detects aromatic protons (δ 7.5–8.5 ppm for anthraquinone), sulfonamide NH (δ ~10.5 ppm, if unmethylated), and m-tolyl methyl (δ 2.3 ppm). C NMR confirms carbonyl groups (C=O at ~180 ppm) .

- FT-IR : Bands at ~1670 cm (C=O stretch) and 1320/1150 cm (S=O asymmetric/symmetric stretches) .

- HRMS : Exact mass matching within 3 ppm error ensures molecular formula validation .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., m-tolyl vs. fluorophenyl) influence the compound’s reactivity and biological activity?

- Answer : Electron-donating groups (e.g., m-tolyl’s methyl) enhance π-stacking with biological targets, while electron-withdrawing groups (e.g., fluorine in ) increase electrophilicity at the sulfonamide moiety. Quantum-chemical calculations (e.g., Gaussian 03W) can model charge distribution and predict nucleophilic attack sites, as shown in thiourea derivatives of anthraquinones . Comparative bioassays (e.g., antioxidant activity in ) reveal substituent-dependent potency .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., antioxidant vs. pro-oxidant effects)?

- Answer : Contradictions often arise from assay conditions (e.g., concentration, solvent). For example:

- Lipid Peroxidation (LP) Assays : Use rat liver homogenate ( ) with TBARS detection; IC values <50 μM indicate antioxidant activity.

- Oxidative Protein Modification (OMP) : Monitor carbonyl formation via ELISA; pro-oxidant effects may emerge at >100 μM due to redox cycling of anthraquinone .

- Dose-Response Curves : Essential to identify dual roles (e.g., compound 10 in inhibits ADP-induced platelet aggregation but shows cytotoxicity at higher doses) .

Q. How can computational modeling predict the compound’s stability under physiological conditions?

- Answer : Molecular dynamics (MD) simulations in implicit solvent models (e.g., PBS buffer) assess hydrolytic stability of sulfonamide and amide bonds. Density Functional Theory (DFT) calculates bond dissociation energies (BDEs) for reactive sites. For photostability, TD-DFT models electronic transitions (e.g., anthraquinone’s π→π* at ~400 nm) .

Q. What analytical methods quantify trace impurities in synthesized batches, and how are they validated?

- Answer :

- HPLC-DAD : Use C18 columns (e.g., Agilent Zorbax) with gradient elution (acetonitrile/0.1% formic acid). Impurity thresholds <0.1% require LOD/LOQ validation via ICH guidelines .

- LC-MS/MS : Detects sulfonic acid derivatives (common hydrolysis byproducts) via MRM transitions .

- Forced Degradation Studies : Expose to heat (40°C), light (ICH Q1B), and acidic/basic conditions to identify degradation pathways .

Methodological Guidance

Designing experiments to assess structure-activity relationships (SAR) for anthraquinone sulfonamides:

- Step 1 : Synthesize analogs with systematic substituent variations (e.g., para-substituted aryl groups, alkyl chain length).

- Step 2 : Test in parallel assays (e.g., antimicrobial disk diffusion, DPPH radical scavenging).

- Step 3 : Apply multivariate analysis (e.g., PCA) to correlate electronic parameters (Hammett σ) with bioactivity .

Best practices for evaluating photostability in anthraquinone-based compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.